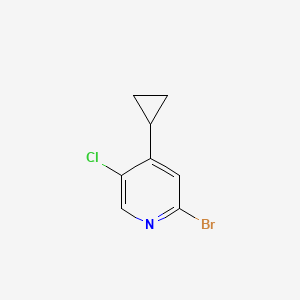

2-Bromo-5-chloro-4-cyclopropylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in organic chemistry. wikipedia.org Structurally related to benzene, the presence of the electronegative nitrogen atom imparts a unique set of chemical properties, including basicity and a distinct reactivity pattern compared to its carbocyclic analog. wikipedia.orgsigmaaldrich.com This unique nature makes pyridine and its derivatives indispensable in various sectors.

Pyridine derivatives are crucial components in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov Their prevalence is a testament to their versatility as building blocks and intermediates in the synthesis of complex molecules. chemicalbook.com In medicinal chemistry, the pyridine nucleus is a core component of numerous drugs, where the nitrogen atom can serve as a hydrogen bond acceptor, influencing molecular interactions with biological targets like enzymes and proteins. rsc.org The ring also provides a rigid scaffold upon which various functional groups can be installed with precise spatial orientation. nih.gov

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyridines are vital for the development of new drugs and agrochemicals. chemicalbook.comnih.gov The carbon-halogen bond serves as a versatile functional handle, enabling a wide range of subsequent bond-forming reactions. chemicalbook.comwikipedia.org

Due to the electron-deficient nature of the pyridine ring, direct electrophilic aromatic substitution can be challenging. wikipedia.org However, once installed, halogens can be readily displaced or used in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. For instance, compounds like 2-Bromo-5-chloropyridine (B189627) are widely used as starting materials in the synthesis of more elaborate molecules, including pharmaceutical candidates. chemicalbook.comguidechem.com The differential reactivity of various halogens (e.g., bromine vs. chlorine) can also be exploited for selective, stepwise functionalization of the pyridine core, adding another layer of strategic control in a synthetic sequence.

Unique Chemical Properties and Synthetic Challenges of Cyclopropyl-Substituted Pyridines

The cyclopropyl (B3062369) group is the smallest possible carbocyclic ring, and its incorporation into a molecular structure imparts a unique combination of steric and electronic properties. The significant ring strain, a result of the compressed 60° internal bond angles, leads to bonding that has been described using models with "bent bonds" or Walsh orbitals, giving the C-C bonds of the cyclopropane (B1198618) ring a degree of π-character similar to that of a double bond. wikipedia.org

This unique electronic nature allows the cyclopropyl group to act as a good π-electron donor, capable of participating in conjugation and stabilizing adjacent positive charges through hyperconjugation. wikipedia.orgstackexchange.com When attached to a pyridine ring, the cyclopropyl group can therefore influence the electron density and reactivity of the heterocycle. rsc.org Furthermore, the rigid, three-dimensional nature of the cyclopropyl group introduces specific steric constraints that can be exploited in drug design to control conformation and optimize binding to biological targets. ncert.nic.in

Despite these attractive properties, the synthesis of cyclopropyl-substituted pyridines presents notable challenges. Functionalizing the electron-deficient pyridine ring can be difficult due to its uneven electron distribution. nih.gov The introduction of a strained cyclopropyl ring often requires specialized cyclopropanation methodologies. wikipedia.org These synthetic hurdles underscore the ongoing need for the development of robust and efficient methods in heterocyclic chemistry. mdpi.commdpi.com

Contextualization of 2-Bromo-5-chloro-4-cyclopropylpyridine within Contemporary Heterocyclic Synthesis

This compound is a prime example of a modern synthetic building block, integrating multiple strategic chemical features into a single molecule. Its structure suggests a synthetic pathway originating from simpler, readily available pyridines, such as 2-amino-4-chloropyridine (B16104) or 2-amino-5-chloropyridine, which can undergo halogenation and diazotization reactions to install the bromo and chloro substituents. chemicalbook.comgoogle.com The subsequent introduction of the cyclopropyl moiety would represent a key synthetic challenge, likely requiring a transition-metal-catalyzed cross-coupling reaction.

This compound is not an end-product but rather a highly valuable intermediate. It offers at least two distinct reactive sites for further elaboration:

The 2-bromo position is particularly susceptible to a wide range of cross-coupling reactions or metal-halogen exchange to generate an organometallic species.

The 5-chloro position provides a secondary site for functionalization, which could be reacted selectively depending on the chosen reaction conditions.

The presence of the 4-cyclopropyl group provides the unique electronic and steric attributes discussed previously. Therefore, this compound serves as a sophisticated platform for generating a library of complex derivatives for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. It combines the proven synthetic utility of a di-halogenated pyridine with the desirable physicochemical properties of a cyclopropyl substituent, positioning it as a powerful tool for accessing novel chemical space.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClN | uni.lu |

| Monoisotopic Mass | 230.94504 Da | uni.lu |

| SMILES | C1CC1C2=CC(=NC=C2Cl)Br | uni.lu |

| InChI Key | BAQYBXBSBUNXTF-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 3.4 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-4-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-8-3-6(5-1-2-5)7(10)4-11-8/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQYBXBSBUNXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934500-72-7 | |

| Record name | 2-bromo-5-chloro-4-cyclopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Bromo 5 Chloro 4 Cyclopropylpyridine

Retrosynthetic Analysis and Precursor Identification Strategies

A thorough retrosynthetic analysis of 2-bromo-5-chloro-4-cyclopropylpyridine reveals several potential synthetic pathways. The primary disconnections involve the carbon-halogen and carbon-cyclopropyl bonds, leading to a variety of potential precursors. The choice of strategy is heavily influenced by the regiochemical challenges associated with the sequential introduction of the three distinct substituents onto the pyridine (B92270) ring.

Syntheses from Pre-functionalized Pyridine Scaffolds

One of the most direct conceptual approaches to the synthesis of this compound involves the modification of a pre-functionalized pyridine ring. A key and readily available precursor in this context is 2-amino-5-chloropyridine. The synthesis of the closely related 2-bromo-5-chloropyridine (B189627) from this precursor is well-documented. chemicalbook.comchemicalbook.com This transformation is typically achieved via a Sandmeyer-type reaction, where the amino group is diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid. chemicalbook.com

| Reactant | Reagents | Product | Yield | Reference |

| 2-Amino-5-chloropyridine | 1. HBr, Br2, NaNO22. NaOH | 2-Bromo-5-chloropyridine | 93% | chemicalbook.com |

| 2-Amino-5-chloropyridine | HBr, NaNO2 | 2-Bromo-5-chloropyridine | 91% | chemicalbook.com |

Once 2-bromo-5-chloropyridine is obtained, the subsequent challenge lies in the regioselective introduction of the cyclopropyl (B3062369) group at the C-4 position.

Approaches Utilizing Dihalo- and Polyhalopyridine Intermediates

The use of dihalo- and polyhalopyridines as starting materials offers a versatile platform for the synthesis of complex pyridine derivatives through sequential and site-selective functionalization. For the synthesis of the target molecule, a dihalopyridine such as 2-bromo-5-chloropyridine or a trihalopyridine could serve as a key intermediate. The different reactivities of the carbon-halogen bonds can be exploited to achieve regioselective transformations.

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines generally follows the order C-I > C-Br > C-Cl. rsc.org This differential reactivity can be used to selectively functionalize a polyhalogenated pyridine. For instance, in a molecule containing both a bromine and a chlorine atom, a Suzuki-Miyaura coupling would preferentially occur at the carbon-bromine bond. rsc.org However, for a substrate like 2-bromo-5-chloropyridine, this would lead to substitution at the 2-position, which is not the desired outcome for synthesizing the 4-cyclopropyl derivative. rsc.org

More advanced strategies involving directed ortho-metalation or halogen-metal exchange can provide access to specific regioisomers. For example, the lithiation of halopyridines can be directed by the halogen atom, allowing for the introduction of an electrophile at an adjacent position. researchgate.net The functionalization of 2-chloropyridines at the 4- and 5-positions has been explored, highlighting the complexities of achieving regiocontrol. mdpi.com

Strategies for Regioselective Introduction of the Cyclopropyl Moiety

The introduction of the cyclopropyl group onto the pyridine ring is a critical step in the synthesis of the target molecule. Several methods are available for this transformation, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile.

One of the most common methods for forming a carbon-carbon bond between an aromatic ring and a cyclopropyl group is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base. The regioselectivity of this reaction on a dihalopyridine is dictated by the relative reactivity of the carbon-halogen bonds. As mentioned previously, for 2-bromo-5-chloropyridine, the reaction would likely occur at the C-2 position.

An alternative strategy would be to start with a pyridine derivative that is pre-functionalized at the 4-position, for example, 4-halopyridine. A Suzuki-Miyaura coupling with cyclopropylboronic acid could then be employed to introduce the cyclopropyl group at the desired position. Subsequent halogenation steps would then be required to install the bromo and chloro substituents.

Another powerful method for the introduction of alkyl and cycloalkyl groups is the Negishi cross-coupling, which utilizes organozinc reagents. The cross-coupling of cyclopropylmagnesium bromide with aryl bromides, mediated by zinc halides, has been shown to be an effective method for the synthesis of cyclopropyl arenes. guidechem.com

Direct Halogenation and Selective Functionalization Routes

The regioselective introduction of halogen atoms onto a pyridine ring is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the outcome of halogenation reactions.

Regioselective Bromination Techniques on Pyridine Nuclei

The direct bromination of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom. However, the presence of activating groups can facilitate this reaction. For the synthesis of the target molecule, a potential strategy involves the bromination of a 5-chloro-4-cyclopropylpyridine intermediate. The directing effects of the chloro and cyclopropyl groups would determine the position of bromination. In general, electrophilic aromatic substitution on substituted pyridines is a complex interplay of electronic and steric effects.

A common method for the bromination of aromatic compounds is the use of N-bromosuccinimide (NBS). mdpi.com The regioselectivity of bromination with NBS can be influenced by the solvent and the presence of catalysts. For instance, the bromination of 2-amino-4-chloropyridine (B16104) with NBS occurs at the 5-position. google.com

Controlled Chlorination Methodologies in Pyridine Systems

Similar to bromination, the direct chlorination of the pyridine nucleus can be difficult. However, various reagents and conditions have been developed to achieve controlled chlorination. A plausible synthetic route to the target compound could involve the chlorination of a 2-bromo-4-cyclopropylpyridine (B1520233) precursor. The regioselectivity of this step would be governed by the directing influence of the bromo and cyclopropyl substituents.

Selectfluor, in combination with a chloride source such as lithium chloride (LiCl), has been used for the regioselective chlorination of 2-aminopyridines. rsc.org The substituent pattern on the pyridine ring strongly influences the regioselectivity of this reaction. rsc.org Another approach involves the use of copper(II) chloride, which can effect the chlorination of anilines with high regioselectivity. The development of palladium-catalyzed methods for the ortho-halogenation of arylnitriles, using the cyano group as a directing group, demonstrates the potential for achieving high regioselectivity in C-H functionalization reactions. organic-chemistry.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. google.comlibretexts.org The principle of DoM involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. researchgate.net In the context of synthesizing this compound, a plausible retrosynthetic approach would involve the installation of the cyclopropyl group onto a pre-existing 2-bromo-5-chloropyridine scaffold via an ortho-metalation/electrophilic quench sequence.

The inherent electronic properties of the pyridine ring can make direct C-H functionalization challenging. nih.gov However, the strategic placement of a directing group can overcome these hurdles. For the target molecule, the existing chloro and bromo substituents are not strong directing groups for ortho-metalation. Therefore, a synthetic route would likely involve a precursor with a potent DMG at a position that would ultimately be transformed into one of the desired halogens, or the introduction of a temporary directing group.

A hypothetical synthetic sequence could involve a pyridine ring bearing a strong DMG, such as an amide or a methoxy (B1213986) group, positioned to direct lithiation to the C-4 position. Following deprotonation with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (typically -78 °C) to prevent side reactions, the resulting organolithium intermediate would be quenched with a suitable cyclopropyl electrophile. Examples of such electrophiles include cyclopropyl bromide or tosylate. Subsequent transformation of the directing group and installation of the bromo and chloro substituents at the C-2 and C-5 positions, respectively, would complete the synthesis. The regioselective ortho-lithiation of various halopyridines has been demonstrated, suggesting the feasibility of such an approach. researchgate.net

Table 1: Illustrative Reaction Parameters for Directed Ortho-Metalation of a Hypothetical Pyridine Precursor

| Parameter | Condition |

| Pyridine Substrate | Pyridine with a strong DMG at C-3 |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |

| Temperature | -78 °C |

| Electrophile | Cyclopropyl bromide |

| Quenching Time | 1-3 hours |

It is crucial to carefully control the reaction conditions to achieve high regioselectivity and yield, as competitive metalation at other positions or side reactions can occur.

Transition Metal-Catalyzed Cross-Coupling Strategies for Cyclopropyl Group Installation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. For the synthesis of this compound, these methods offer a powerful alternative for introducing the cyclopropyl group onto the pyridine core.

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a versatile method for C-C bond formation. nih.gov In the context of synthesizing the target molecule, a plausible strategy would involve the coupling of a dihalopyridine precursor, such as 2,4-dibromo-5-chloropyridine (B1423800) or 2-bromo-4-iodo-5-chloropyridine, with a cyclopropylboronic acid or its corresponding trifluoroborate salt. The use of potassium cyclopropyltrifluoroborate (B8364958) is often favored due to its stability and ease of handling compared to the free boronic acid. researchgate.net

The success of the Suzuki-Miyaura coupling on pyridine substrates is highly dependent on the choice of catalyst, ligand, and base. Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine (B1218219) ligands like XPhos or RuPhos have shown efficacy in the coupling of heteroaryl chlorides. guidechem.com The choice of base, typically an inorganic carbonate or phosphate, is also critical for the efficiency of the transmetalation step. A key challenge in the synthesis of this compound via this method would be achieving regioselective coupling at the C-4 position while leaving the C-2 and C-5 halogens intact for potential further modifications. This can often be achieved by exploiting the differential reactivity of the C-X bonds (I > Br > Cl).

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Dihalopyridine with a Cyclopropylboron Reagent

| Component | Example |

| Pyridine Substrate | 2-Bromo-5-chloro-4-iodopyridine |

| Boron Reagent | Potassium cyclopropyltrifluoroborate |

| Catalyst | Pd(OAc)₂ |

| Ligand | XPhos |

| Base | K₂CO₃ |

| Solvent | Toluene/Water |

| Temperature | 80-110 °C |

The Negishi cross-coupling reaction provides another powerful method for the formation of C-C bonds, utilizing organozinc reagents. google.comsigmaaldrich.com For the synthesis of this compound, this would involve the reaction of a dihalopyridine, such as 2-bromo-5-chloro-4-iodopyridine, with a cyclopropylzinc reagent, typically cyclopropylzinc bromide. nih.gov

Palladium catalysts, often in conjunction with phosphine ligands, are commonly employed to facilitate the Negishi coupling. guidechem.com The reaction conditions are generally mild, and the functional group tolerance is high. Similar to the Suzuki-Miyaura coupling, achieving regioselective coupling at the C-4 position is a key consideration. The higher reactivity of the C-I bond compared to the C-Br and C-Cl bonds can be exploited to direct the coupling to the desired position. Recent advancements in Negishi coupling have demonstrated its utility in the synthesis of complex heterocyclic molecules, making it a viable strategy for the target compound.

Table 3: Typical Reaction Parameters for Negishi Coupling of a Dihalopyridine

| Parameter | Condition |

| Pyridine Substrate | 2-Bromo-5-chloro-4-iodopyridine |

| Organozinc Reagent | Cyclopropylzinc bromide |

| Catalyst | Pd₂(dba)₃ |

| Ligand | SPhos |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 60 °C |

Copper-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally friendly alternative to palladium-catalyzed methods. orgsyn.org Copper-mediated C-H cyclopropylation of heterocycles has been reported, which could offer a direct route to the target molecule from 2-bromo-5-chloropyridine. However, controlling the regioselectivity of C-H functionalization on a dihalopyridine would be a significant challenge.

A more plausible approach involves the copper-catalyzed coupling of a dihalopyridine with a cyclopropylboronic acid, in a manner analogous to the Chan-Lam reaction. beilstein-journals.org While traditionally used for C-N and C-O bond formation, copper catalysis has been extended to C-C bond formation. The reaction of anilines and amines with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst has been demonstrated, suggesting the potential for similar reactivity with pyridine derivatives. chemicalbook.com The development of specific ligands for copper can enhance the efficiency and selectivity of these transformations.

Table 4: Illustrative Conditions for a Copper-Mediated Cyclopropylation

| Component | Example |

| Pyridine Substrate | 2-Bromo-5-chloro-4-iodopyridine |

| Cyclopropyl Source | Cyclopropylboronic acid |

| Catalyst | Cu(OAc)₂ |

| Ligand | 1,10-Phenanthroline |

| Base | K₂CO₃ |

| Solvent | Toluene |

| Temperature | 80-120 °C |

Industrial Scale-Up Considerations and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of a specialty chemical like this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

High reaction yields are paramount in industrial synthesis to maximize product output and minimize waste. Process optimization is a critical step in achieving this, involving the systematic variation of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to identify the optimal conditions.

Atom economy, a concept central to green chemistry, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy generate minimal waste, which is both environmentally and economically advantageous. For the synthesis of this compound, cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings can have high atom economy if the byproducts are of low molecular weight. However, the generation of stoichiometric amounts of inorganic salts as byproducts needs to be managed.

The choice of synthetic route on an industrial scale will be heavily influenced by the cost and availability of starting materials, the number of synthetic steps, and the ease of purification. For instance, while a directed ortho-metalation route might offer high regioselectivity, the use of cryogenic temperatures and highly reactive organolithium reagents can pose challenges for large-scale production. In contrast, transition metal-catalyzed cross-coupling reactions are often more amenable to industrial settings, although the cost of palladium catalysts and ligands can be a significant factor. The development of highly active catalysts that can be used at low loadings is an area of active research to address this issue. Furthermore, the potential for catalyst recycling is an important consideration for sustainable and cost-effective manufacturing.

Implementation of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the proposed synthesis of this compound to enhance its environmental sustainability.

Catalysis over Stoichiometric Reagents : The proposed use of a palladium catalyst for the cyclopropylation step (Step 1) aligns with green chemistry principles by utilizing a catalytic amount of a reagent instead of a stoichiometric one. This reduces waste and often allows for milder reaction conditions. Further green improvements could involve using heterogeneous catalysts for easier separation and recycling or exploring catalysts based on more abundant and less toxic metals.

Solvent Selection : Traditional organic solvents used in cross-coupling and Sandmeyer reactions often include volatile and hazardous compounds like dioxane or chlorinated solvents. Green chemistry encourages the use of safer alternatives. For the cross-coupling reaction, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even aqueous systems using specific surfactants, could be explored. For the Sandmeyer reaction, which is often carried out in aqueous acidic solutions, the primary green consideration would be minimizing the use of excess acid and neutralizing the waste stream effectively.

Energy Efficiency : Microwave-assisted synthesis is a key green chemistry technology that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Both the palladium-catalyzed cross-coupling and the Sandmeyer reaction could potentially be adapted for microwave heating, leading to faster, more efficient processes.

The table below summarizes the potential implementation of green chemistry principles for each synthetic step.

| Synthetic Step | Conventional Approach Concern | Green Chemistry Alternative | Principle(s) Addressed |

|---|---|---|---|

| 1: Cyclopropylation | - Use of potentially toxic and volatile solvents (e.g., toluene, dioxane).

| - Use of greener solvents like 2-MeTHF or water.

| - Safer Solvents

|

| 2: Sandmeyer Reaction | - Use of stoichiometric copper salts, which can lead to heavy metal waste.

| - Development of a catalytic Sandmeyer reaction using minimal copper or an alternative catalyst.

| - Catalysis

|

Management and Mitigation of By-product Formation

In any multi-step synthesis, the formation of by-products can significantly reduce the yield and purity of the desired product, complicating purification processes. Effective management and mitigation strategies are therefore essential.

Step 1: Cyclopropylation

During the proposed palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group, several by-products could form:

Homocoupling Products : The reaction of two molecules of the cyclopropyl boronic acid or two molecules of the pyridine starting material can lead to the formation of bicyclopropyl (B13801878) or a bipyridine species, respectively.

Protodeboronation/Protodehalogenation : The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading back to the starting material or an undesired dehalogenated pyridine.

Isomeric Products : Although less likely with a well-chosen directing group or pre-functionalized substrate, coupling at other positions on the pyridine ring could occur.

Mitigation Strategies :

Optimization of Reaction Conditions : Carefully controlling the stoichiometry of the reactants, the catalyst-to-ligand ratio, the choice of base, and the temperature can minimize homocoupling.

Inert Atmosphere : Running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) minimizes oxidative side reactions and protodeboronation caused by moisture and oxygen.

Purification : Chromatographic techniques, such as column chromatography, would likely be necessary to separate the desired product from the starting materials and closely related by-products.

Step 2: Sandmeyer Reaction

The conversion of the amino group to a bromo group via a diazonium salt is prone to several side reactions:

Phenol Formation : The diazonium salt intermediate can react with water in the reaction mixture to form the corresponding 2-hydroxy-5-chloro-4-cyclopropylpyridine. This is often the major by-product.

Hydro-de-amination : The diazonium group can be replaced by a hydrogen atom, leading to the formation of 5-chloro-4-cyclopropylpyridine.

Mitigation Strategies :

Low-Temperature Control : The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt and prevent its premature decomposition or reaction with water. chemicalbook.com

Controlled Addition of Reagents : Slow, dropwise addition of the sodium nitrite solution helps to maintain a low temperature and prevent localized overheating, which can accelerate by-product formation. chemicalbook.com

Acid Choice and Concentration : Using hydrobromic acid (HBr) not only as the acid source for diazotization but also as the bromide source for the subsequent substitution can help to push the equilibrium towards the desired product.

By carefully controlling the reaction parameters and employing robust purification methods at each stage, the formation of these by-products can be minimized, leading to a more efficient and cleaner synthesis of this compound.

Reactivity and Advanced Chemical Transformations of 2 Bromo 5 Chloro 4 Cyclopropylpyridine

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Pyridine (B92270) Centers

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-5-chloro-4-cyclopropylpyridine, these reactions can be selectively targeted to either the bromo or the chloro substituent, leveraging the differential reactivity of the two halogens.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by reacting an organoboron reagent with a halide. In the case of this compound, the reaction can be performed chemoselectively at the more reactive C-Br bond.

Detailed research findings on the Suzuki-Miyaura coupling of substrates similar to this compound indicate that the choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, a typical reaction might involve the use of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like sodium carbonate or potassium phosphate.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | acs.org |

| PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 | uni-muenchen.de |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 80 | 80-90 | cardiff.ac.uk |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction would typically occur at the C-Br position to yield a 2-alkynyl-5-chloro-4-cyclopropylpyridine. This transformation is generally carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50-70 | 85-95 |

| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 25-50 | 80-90 |

Negishi Coupling with Organozinc Compounds

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance. When applied to this compound, the coupling would preferentially take place at the C-Br bond.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd₂(dba)₃ | SPhos | THF | 65 | >90 | acs.org |

| Pd(PPh₃)₄ | - | THF | 60 | 80-90 | acs.org |

Stille Coupling with Organostannane Reagents

The Stille coupling utilizes an organostannane reagent to form a C-C bond with an organic halide. A key advantage of this reaction is the stability and ease of handling of the organostannane reagents. For this compound, the Stille coupling would proceed at the C-Br position to afford the corresponding coupled product.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | AsPh₃ | Toluene | 110 | 85-95 |

| PdCl₂(PPh₃)₂ | - | DMF | 80 | 80-90 |

Buchwald-Hartwig Amination for Selective C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is crucial for the synthesis of various nitrogen-containing compounds. With this compound, the amination can be directed to the C-Br position under carefully controlled conditions.

Chemoselective Reactivity of Bromine versus Chlorine in Pyridine Systems

The chemoselectivity observed in the palladium-catalyzed cross-coupling reactions of this compound is a direct consequence of the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This difference in reactivity allows for selective functionalization at the 2-position (bromine) while leaving the 5-position (chlorine) intact for potential subsequent transformations.

The general order of reactivity for halogens in palladium-catalyzed coupling reactions is I > Br > OTf > Cl. This hierarchy is fundamental to designing sequential cross-coupling strategies for di- or polyhalogenated substrates. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control which halogen participates in the reaction, thereby enabling the synthesis of highly functionalized pyridine derivatives from a single starting material.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The reactivity of halogens as leaving groups in SNAr reactions on pyridine rings can be influenced by the reaction conditions and the nature of the nucleophile. scielo.br In many cases, the more electronegative halogen can make the attached carbon more electrophilic and facilitate the initial nucleophilic attack. google.com For this compound, the bromine atom at the 2-position is generally expected to be more susceptible to nucleophilic attack than the chlorine atom at the 5-position. This is because the 2-position is activated by the ring nitrogen through both inductive and mesomeric effects, which help to stabilize the anionic intermediate.

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can participate in SNAr reactions with activated halopyridines. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of similar compounds, like 2-bromo-5-chloropyridine (B189627), provides insight into the expected outcomes. For instance, reactions with alkoxides would be anticipated to proceed with the selective displacement of the bromide at the 2-position to yield 2-alkoxy-5-chloro-4-cyclopropylpyridine derivatives.

| Nucleophile | Expected Product | Typical Reaction Conditions |

| Sodium Methoxide (NaOMe) | 2-methoxy-5-chloro-4-cyclopropylpyridine | NaOMe in Methanol, heat |

| Sodium Ethoxide (NaOEt) | 2-ethoxy-5-chloro-4-cyclopropylpyridine | NaOEt in Ethanol, heat |

| Potassium Hydroxide (KOH) | 5-chloro-4-cyclopropylpyridin-2-ol | KOH in water or a polar aprotic solvent, heat |

This table presents expected reactions based on the general principles of SNAr on halopyridines.

Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, are commonly used in SNAr reactions with halopyridines to introduce amino functionalities. nih.gov The reaction of 2-bromo-5-chloropyridine with hydrazine (B178648) has been reported to result in the displacement of the bromine atom, highlighting the reactivity of the 2-position. guidechem.com It is therefore highly probable that this compound would react similarly with various amines to selectively form 2-amino-5-chloro-4-cyclopropylpyridine derivatives. The reaction conditions typically involve heating the halopyridine with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed.

| Nucleophile | Expected Product | Typical Reaction Conditions |

| Ammonia (NH₃) | 5-chloro-4-cyclopropylpyridin-2-amine | Aqueous or alcoholic ammonia, sealed vessel, heat |

| Cyclopentylamine | N-cyclopentyl-5-chloro-4-cyclopropylpyridin-2-amine | Amine as solvent or in a high-boiling solvent, heat |

| Piperidine | 2-(piperidin-1-yl)-5-chloro-4-cyclopropylpyridine | Amine as solvent or in a polar aprotic solvent, heat |

This table illustrates expected reactions based on known reactivity patterns of similar halopyridines. chemicalbook.com

The reaction of halopyridines with carbon-based nucleophiles via an SNAr mechanism is less common than with oxygen or nitrogen nucleophiles but can be achieved with highly activated substrates and strong carbon nucleophiles, such as enolates or organometallic reagents under specific conditions. For instance, the reaction of 2-bromo-5-chloropyridine with diethyl malonate in the presence of a base leads to the formation of a carbon-carbon bond at the 2-position. guidechem.com However, for less activated systems or for the introduction of a wider range of carbon substituents, palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Heck reactions, are generally more efficient. scielo.brmdpi.com These reactions proceed through a different mechanistic pathway than SNAr.

| Nucleophile | Expected Product | Typical Reaction Conditions |

| Diethyl malonate anion | Diethyl 2-(5-chloro-4-cyclopropylpyridin-2-yl)malonate | Sodium hydride or other strong base in an aprotic solvent |

| Cyanide (e.g., NaCN) | 5-chloro-4-cyclopropylpyridine-2-carbonitrile | Polar aprotic solvent (e.g., DMSO), heat |

This table outlines potential SNAr reactions with carbon nucleophiles based on analogous transformations. guidechem.com

Reactivity Considerations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique chemical properties due to its significant ring strain.

The cyclopropyl group is generally stable under a wide range of reaction conditions, including those typically employed for nucleophilic aromatic substitution on a pyridine ring (e.g., basic or mildly acidic conditions, and elevated temperatures in the absence of specific catalysts). The C-C bonds of the cyclopropane (B1198618) ring are relatively strong and not easily cleaved. The stability of pyridine derivatives under various chemical environments has been a subject of study, and in general, the pyridine ring itself can undergo degradation under harsh conditions, but the cyclopropyl substituent is expected to remain intact during standard SNAr transformations. researchgate.net

Despite its general stability, the cyclopropyl ring can undergo ring-opening reactions under specific and often more forcing conditions. These reactions are typically promoted by transition metals (e.g., palladium, gold), strong acids, or radical initiators. rsc.org For instance, gold-catalyzed reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles have been shown to proceed via C-C bond cleavage of the cyclopropane ring. rsc.org It is important to note that these conditions are distinct from those of typical SNAr reactions. Therefore, in the context of the reactions discussed in section 3.2, the cyclopropyl ring in this compound is expected to be a stable spectator group.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful and widely utilized transformation for the generation of organometallic reagents from organic halides. In the context of this compound, this reaction offers a direct pathway to a pyridyl anion, which can then be intercepted by a variety of electrophiles to introduce new functional groups onto the pyridine ring.

The reactivity of the two halogen substituents, bromine at the 2-position and chlorine at the 5-position, is a critical determinant of the reaction's outcome. It is a well-established principle in organic chemistry that the propensity for halogen-metal exchange follows the trend I > Br > Cl. This is attributed to the weaker carbon-halogen bond strength for heavier halogens, which facilitates the exchange process. Consequently, in this compound, the carbon-bromine bond at the C2 position is significantly more susceptible to cleavage by organolithium or magnesium reagents than the carbon-chlorine bond at the C5 position.

This differential reactivity allows for the selective formation of a lithiated or Grignard species at the 2-position. Typically, treatment of the substrate with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would be expected to result in a rapid and clean bromine-lithium exchange.

The resulting 2-lithio-5-chloro-4-cyclopropylpyridine is a potent nucleophile that can react with a wide array of electrophiles. The subsequent quenching of this organometallic intermediate is a versatile method for introducing diverse functionalities. For instance, reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Carboxylation with carbon dioxide would furnish the carboxylic acid, and reaction with alkyl halides could introduce new alkyl chains.

While specific experimental data for the metal-halogen exchange of this compound is not extensively documented in publicly available literature, the expected outcomes based on established principles are summarized in the following table:

| Reagent | Expected Intermediate | Potential Quenching Electrophiles | Expected Product Class |

| n-BuLi | 2-Lithio-5-chloro-4-cyclopropylpyridine | R-CHO | Secondary Alcohol |

| n-BuLi | 2-Lithio-5-chloro-4-cyclopropylpyridine | R₂C=O | Tertiary Alcohol |

| n-BuLi | 2-Lithio-5-chloro-4-cyclopropylpyridine | CO₂ | Carboxylic Acid |

| n-BuLi | 2-Lithio-5-chloro-4-cyclopropylpyridine | R-X | Alkylated Pyridine |

| i-PrMgCl | 2-Magnesio-5-chloro-4-cyclopropylpyridine | Various Electrophiles | Functionalized Pyridine |

It is important to note that while the formation of the 2-lithiated species is highly probable, side reactions such as addition of the organolithium reagent to the pyridine ring can sometimes occur, particularly at higher temperatures.

Chemo- and Regioselectivity in the Functionalization of this compound

The concepts of chemo- and regioselectivity are paramount when considering the functionalization of a molecule with multiple reactive sites like this compound.

Chemoselectivity in this context primarily refers to the selective reaction of one halogen over the other. As discussed, the greater lability of the C-Br bond compared to the C-Cl bond in metal-halogen exchange reactions provides a high degree of chemoselectivity. This allows for the targeted functionalization at the C2 position while leaving the C5 chloro substituent intact for potential subsequent transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

Regioselectivity pertains to the specific position at which a reaction occurs. In the case of metal-halogen exchange, the inherent difference in the halogens dictates the regioselectivity, favoring the formation of the organometallic species at C2.

Beyond metal-halogen exchange, other functionalization reactions would also be governed by the electronic and steric environment of the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the two halogen substituents renders the pyridine ring electron-deficient. This influences the regioselectivity of nucleophilic aromatic substitution reactions, which are generally favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). However, in this molecule, these positions are already substituted.

The cyclopropyl group at the C4 position introduces both steric bulk and unique electronic properties. The sp²-hybridized carbons of the cyclopropyl ring can donate electron density to the pyridine ring through hyperconjugation, which could modulate the reactivity of the adjacent positions.

The interplay of these electronic and steric factors would be crucial in directing the outcome of various synthetic transformations. For instance, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the oxidative addition step is typically more facile for C-Br bonds than for C-Cl bonds, again favoring initial reaction at the C2 position.

A summary of the expected chemo- and regioselectivity for different reaction types is presented below:

| Reaction Type | Expected Site of Reaction | Rationale |

| Metal-Halogen Exchange | C2 | C-Br bond is weaker than C-Cl bond. |

| Nucleophilic Aromatic Substitution | C2 or C6 (if H) | Positions ortho/para to the ring nitrogen are activated. |

| Palladium-Catalyzed Cross-Coupling | C2 | Oxidative addition is more facile for C-Br than C-Cl. |

Insufficient Publicly Available Data for "this compound"

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound” that adheres to the specific, in-depth outline requested.

Synthetic Utility and Strategic Applications in Organic Synthesis

Development of Novel and Efficient Synthetic Pathways Utilizing 2-Bromo-5-chloro-4-cyclopropylpyridine as a Key Intermediate

While information exists for structurally similar halogenated pyridine (B92270) derivatives, a core requirement of the request was to focus solely on "this compound." The lack of specific data for this particular compound prevents the creation of a scientifically accurate and detailed article as outlined. Further attempts to find information on its specific synthetic utility, role in constructing complex molecules, or its application in materials science and agrochemical research were unsuccessful.

Therefore, it is not possible to provide the requested article at this time due to the scarcity of detailed scientific information in the public domain.

Advanced Analytical Characterization Methodologies in Synthetic Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Chemical Structure and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the unambiguous confirmation of the structure of 2-Bromo-5-chloro-4-cyclopropylpyridine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group.

Pyridine Protons: Two signals would be expected for the aromatic protons on the pyridine ring. The proton at position 3 (adjacent to the bromine) and the proton at position 6 would appear as singlets or narrow doublets (due to long-range coupling) in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their exact chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Cyclopropyl Protons: The cyclopropyl group would give rise to more complex signals in the aliphatic region (typically δ 0.5-2.5 ppm). A multiplet would be expected for the methine proton (the one attached to the pyridine ring), and separate multiplets for the four methylene protons, which are diastereotopic.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, five signals would be anticipated for the pyridine ring carbons and two signals for the cyclopropyl carbons (one for the methine and one for the two equivalent methylene carbons). The carbons attached to the halogens (C2 and C5) would show characteristic chemical shifts, and their signals can be predicted based on established substituent effects.

The purity of the sample can also be assessed by ¹H NMR, as the presence of impurities would result in additional, unassignable peaks in the spectrum. Integration of the signals can provide a quantitative measure of the purity relative to a known standard.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values and may vary based on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.0 - 8.4 | - |

| H-6 | 8.2 - 8.6 | - |

| Cyclopropyl-CH | 2.0 - 2.4 (m) | 15 - 20 |

| Cyclopropyl-CH₂ | 0.8 - 1.5 (m) | 8 - 12 |

| C-2 | - | 140 - 145 |

| C-3 | - | 125 - 130 |

| C-4 | - | 150 - 155 |

| C-5 | - | 130 - 135 |

| C-6 | - | 148 - 152 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₈H₇BrClN), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion (M⁺). The most abundant peak will be for the species containing ⁷⁹Br and ³⁵Cl. There will be a significant M+2 peak (from ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl) and a smaller M+4 peak (from ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are predictable and serve as a clear indicator of the presence of one bromine and one chlorine atom. libretexts.org

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound Molecular Formula: C₈H₇⁷⁹Br³⁵ClN, Calculated Monoisotopic Mass: 230.9450 Da uni.lu

| Ion | m/z (Da) | Relative Abundance (%) | Isotopic Composition |

| M⁺ | 230.9450 | 100.0 | C₈H₇⁷⁹Br³⁵ClN |

| [M+2]⁺ | 232.9429 | 128.7 | C₈H₇⁸¹Br³⁵ClN / C₈H₇⁷⁹Br³⁷ClN |

| [M+4]⁺ | 234.9400 | 31.5 | C₈H₇⁸¹Br³⁷ClN |

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insight into the compound's structure. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms (as radicals or HX) and cleavage of the cyclopropyl ring. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.

Infrared (IR) and Raman Spectroscopy for Identifying Functional Groups in Reaction Intermediates

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the C-H, C=C, and C=N bonds of the pyridine ring, as well as the C-H and C-C bonds of the cyclopropyl group. The presence of the C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region of the spectrum (typically below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational, rotational, and other low-frequency modes in a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-halogen bonds, which may be weak or absent in the IR spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H | Stretching | 2900 - 3000 | IR, Raman |

| Pyridine C=C, C=N | Ring Stretching | 1400 - 1600 | IR, Raman |

| Cyclopropyl C-C | Ring Deformation ("breathing") | ~1200 | Raman |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

| C-Br | Stretching | 500 - 650 | IR, Raman |

Chromatographic Methods for Purification and Purity Assessment of Synthetic Batches

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for the purification of synthetic products and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. resolvemass.ca It is particularly useful for monitoring the progress of a reaction and for determining the purity of the final product.

For the analysis of this compound, a reversed-phase HPLC method would likely be developed. ijsrst.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of acid like formic acid to improve peak shape). helixchrom.comhelixchrom.com The components of the reaction mixture would be separated based on their polarity, with the more polar compounds eluting first. A UV detector would be suitable for detecting the pyridine derivative, as the aromatic ring absorbs UV light.

By running a series of standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of this compound in a sample. The purity of a synthetic batch is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds and is widely used for impurity profiling in pharmaceutical and chemical synthesis. thermofisher.commedistri.swiss

To analyze this compound by GC-MS, the compound would be injected into the GC, where it is vaporized and separated from other volatile components in the sample as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected.

This technique is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or by-products. resolvemass.ca The mass spectrometer provides definitive identification of the impurities, even at trace levels, by comparing their mass spectra to spectral libraries. The high sensitivity and resolution of modern GC-MS systems allow for the detection and characterization of impurities at levels stipulated by regulatory guidelines. thermofisher.com

Preparative Chromatography Techniques for Isolation of Target Compounds and By-products

In the synthesis of complex heterocyclic molecules such as this compound, the final crude product is often a mixture containing the desired target compound, unreacted starting materials, reagents, and various by-products. The structural similarity between these components necessitates advanced purification techniques to isolate the target compound with high purity. Preparative chromatography is an indispensable tool in synthetic research for achieving this separation on a scale sufficient for further analytical characterization and subsequent synthetic steps.

The choice of preparative chromatographic technique is primarily dictated by the physicochemical properties of the target compound and its impurities, including polarity, solubility, and stability. For substituted pyridine derivatives, both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful options.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a widely used technique for the purification of small organic molecules. The separation is based on the differential partitioning of the sample components between a liquid mobile phase and a solid stationary phase.

For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The elution order is determined by the polarity of the compounds, with more polar impurities eluting earlier than the less polar target compound.

The development of a preparative HPLC method begins with analytical scale experiments to screen for suitable stationary phases and mobile phase compositions to achieve optimal separation (resolution) between the target compound and its closest eluting impurities. researchgate.net Key parameters that are optimized include the mobile phase gradient, flow rate, column loading, and detection wavelength.

Potential by-products in the synthesis of this compound could include constitutional isomers, products of dehalogenation, or incompletely reacted intermediates. Given the challenge of separating structurally similar isomers, the selection of the stationary phase and mobile phase is critical. nih.govresearchgate.net

While specific preparative HPLC methods for this compound are not extensively detailed in the available literature, the table below illustrates a typical set of parameters that would be established during method development for a similar halogenated pyridine derivative.

Table 1: Illustrative Preparative HPLC Parameters for a Substituted Pyridine Derivative

| Parameter | Value |

|---|---|

| Instrument | Preparative HPLC System with UV Detector |

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 30% to 70% B over 20 minutes |

| Flow Rate | 80 mL/min |

| Detection | 254 nm |

| Sample Loading | 500 mg of crude material dissolved in DMSO |

| Purity Achieved | >99% |

Supercritical Fluid Chromatography (SFC)

Preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC for the purification of pharmaceutical compounds. americanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. americanpharmaceuticalreview.com This CO2 is often mixed with a small amount of an organic solvent (a co-solvent or modifier), such as methanol or ethanol, to modulate the mobile phase's polarity and solvating power.

The advantages of SFC over HPLC include faster separations, reduced solvent consumption, and easier fraction recovery, as the CO2 can be simply evaporated. americanpharmaceuticalreview.com This makes SFC particularly well-suited for high-throughput purification in drug discovery. wuxiapptec.com

For the purification of this compound, SFC can offer unique selectivity compared to HPLC, potentially providing better resolution of closely related impurities. The method development for preparative SFC involves screening a variety of stationary phases and co-solvents on an analytical scale. Stationary phases with different selectivities, such as those based on ethyl pyridine, are often employed for separating basic compounds like pyridine derivatives. sci-hub.se

The following table provides an example of preparative SFC conditions that might be used for the purification of a heterocyclic compound like this compound, based on established methodologies for achiral pharmaceutical purifications. americanpharmaceuticalreview.com

Table 2: Illustrative Preparative SFC Parameters for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Instrument | Preparative SFC System with UV and MS Detectors |

| Column | 2-Ethylpyridine, 5 µm, 21 x 250 mm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5% to 40% B over 8 minutes |

| Flow Rate | 70 g/min |

| Back Pressure | 120 bar |

| Temperature | 40 °C |

| Detection | 220 nm and Mass-Directed Fraction Collection |

| Purity Achieved | >99.5% |

Future Research Trajectories and Unexplored Synthetic Avenues for 2 Bromo 5 Chloro 4 Cyclopropylpyridine

The synthetic versatility of 2-Bromo-5-chloro-4-cyclopropylpyridine, a polysubstituted pyridine (B92270), positions it as a valuable intermediate for further chemical exploration. Future research is poised to unlock more efficient, selective, and sustainable methods for its derivatization, and to discover novel applications for the resulting compounds. Key areas of investigation include the development of asymmetric syntheses, advanced functionalization strategies, innovative catalytic systems, scalable continuous flow processes, and the exploration of non-biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-4-cyclopropylpyridine, and how do reaction conditions influence yield?

- Methodology : Begin with halogenated pyridine precursors (e.g., 2-Bromo-5-chloropyridine, CAS 40473-01-6 ) and introduce the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopropylboronic acid). Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF at 80–100°C. Monitor yield using HPLC and adjust stoichiometry to mitigate steric hindrance from the cyclopropyl group .

Q. How can purification challenges due to the compound’s bromine and chlorine substituents be addressed?

- Methodology : Use column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate 8:2 to 6:4) to separate by polarity. Confirm purity (>95%) via ¹H/¹³C NMR and compare melting points with analogs (e.g., 5-Bromo-2-chloropyridine, mp 70–72°C ). Recrystallization in ethanol may improve purity but requires thermal stability testing .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). The cyclopropyl group’s protons appear as multiplets (δ 0.8–1.5 ppm), while pyridine protons resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

- FTIR : Identify C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in nucleophilic substitution reactions?

- Experimental Design : Compare reactivity of this compound with non-cyclopropyl analogs (e.g., 2-Bromo-5-chloropyridine) in SNAr reactions. Use amines (e.g., benzylamine) in DMF at 120°C. Analyze substituent effects via DFT calculations (B3LYP/6-31G*) to predict electron-withdrawing/donating impacts of the cyclopropyl group. Cyclopropyl’s strain may enhance electrophilicity at the bromine site .

Q. What are the stability profiles of this compound under acidic, basic, and thermal conditions?

- Data Analysis :

- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (>150°C expected, based on analogs ).

- pH Stability : Incubate in aqueous buffers (pH 2–12) at 25°C for 24h. Monitor degradation via LC-MS. Bromine is prone to hydrolysis under basic conditions (pH >10) .

- Storage : Store at 2–8°C in inert atmosphere (argon) to prevent oxidation .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- Methodology : Use Gaussian 16 for DFT calculations to map frontier molecular orbitals (HOMO/LUMO). Compare charge distribution at bromine vs. chlorine sites to prioritize coupling sites. Validate predictions experimentally via Heck or Buchwald-Hartwig reactions .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

- Conflict Resolution : Cross-reference DSC data with XRD to confirm crystalline structure. Replicate synthesis protocols from conflicting studies (e.g., solvent purity, heating rates) . Use 2D NMR (COSY, HSQC) to resolve signal overlap in crowded spectra .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.